

Application Notes and Protocols for Zearalenone Analysis in Food

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Compound of Interest

Compound Name: *rac Zearalanone-d6*

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Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various *Fusarium* species that commonly contaminate cereal crops such as maize, wheat, barley, and oats, both in the field and during storage.[1][2] Its presence in the food chain poses a significant health risk to both humans and animals due to its potential endocrine-disrupting effects.[1] Accurate and reliable quantification of zearalenone in food and feed is crucial for ensuring food safety and compliance with regulatory limits.

Effective sample preparation is a critical and often challenging step in the analytical workflow for zearalenone determination. The complexity of food matrices can lead to significant interference, compromising the accuracy and sensitivity of analytical methods.[2] This document provides detailed application notes and protocols for the most common and effective sample preparation techniques used for zearalenone analysis in food: Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Immunoaffinity Chromatography (IAC).

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of zearalenone from complex sample extracts.[2] It relies on the partitioning of the analyte

between a liquid sample and a solid stationary phase. The choice of sorbent is critical for achieving high recovery and efficient cleanup.

Protocol for SPE using a C18 Cartridge (for Cereal Samples)

This protocol is adapted for the analysis of zearalenone in cereal grains.

Materials:

- SPE cartridges: C18, 500 mg, 3 mL
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Deionized water
- Blender or homogenizer
- Centrifuge
- Nitrogen evaporator
- Vortex mixer

Procedure:

- Sample Extraction:
 - Weigh 25 g of a finely ground and homogenized cereal sample into a blender jar.
 - Add 100 mL of an acetonitrile/water (80:20, v/v) solution.
 - Blend at high speed for 3 minutes.
 - Filter the extract through a folded filter paper.
- SPE Cartridge Conditioning:

- Place the C18 SPE cartridge on a vacuum manifold.
- Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to dry out.
- Sample Loading:
 - Dilute 10 mL of the filtered extract with 40 mL of deionized water.
 - Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove polar interferences.
 - Dry the cartridge under vacuum for 5-10 minutes.
- Elution:
 - Elute the zearalenone from the cartridge with 5 mL of methanol into a collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for instrumental analysis (e.g., HPLC-FLD or LC-MS/MS).
 - Vortex mix the reconstituted sample and filter through a 0.22 µm syringe filter into an autosampler vial.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained significant popularity for mycotoxin analysis due to its simplicity, high throughput, and low solvent consumption.[3] It involves an initial extraction with

an organic solvent, followed by a partitioning step using salts, and a cleanup step using dispersive SPE (d-SPE).

Protocol for QuEChERS (for Cereal Flours)

This protocol is a modified version suitable for the analysis of zearalenone in oat and wheat flours.^[4]

Materials:

- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Centrifuge
- Vortex mixer

Procedure:

- Sample Extraction:
 - Weigh 5 g of the homogenized flour sample into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of an acetonitrile/water (50:50, v/v) solution.
 - Shake vigorously for 30 minutes.
 - Centrifuge at 3800 x g for 30 minutes.^[4]
- Dispersive SPE (d-SPE) Cleanup:

- Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
- Vortex for 30 seconds.
- Centrifuge for 5 minutes at 17,000 x g.[\[4\]](#)
- Final Preparation:
 - Take an aliquot of the cleaned supernatant and dilute it with water before injection into the analytical instrument (e.g., dilute 200 µL of supernatant with 400 µL of water for HPLC-MS/MS analysis).[\[4\]](#)

Immunoaffinity Chromatography (IAC)

Immunoaffinity chromatography is a highly selective sample preparation technique that utilizes monoclonal antibodies immobilized on a solid support to capture the target mycotoxin.[\[5\]](#) This high specificity results in very clean extracts, making it an excellent choice for complex matrices.[\[5\]](#)

Protocol for Immunoaffinity Chromatography (for Animal Feed)

This protocol is designed for the analysis of zearalenone and its metabolites in animal feed.[\[1\]](#)

Materials:

- Immunoaffinity columns for zearalenone (e.g., aokinImmunoCleanZON)
- Acetonitrile (ACN), HPLC grade
- Phosphate-buffered saline (PBS)
- Methanol (MeOH), HPLC grade
- Deionized water
- Homogenizer
- Centrifuge

- Nitrogen evaporator
- Vacuum manifold or pump stand

Procedure:

- Sample Extraction:
 - Weigh 5 g of the homogenized animal feed sample into a centrifuge tube.
 - Add 50 mL of an acetonitrile/deionized water (80:20, v/v) solution.
 - Homogenize for 30 minutes, followed by sonication for 30 minutes at room temperature.
 - Centrifuge at 3000 rpm for 5 minutes.[\[1\]](#)
- Dilution and Filtration:
 - Take 10 mL of the supernatant and mix it with 20 mL of PBS.
 - Filter the diluted extract through a Whatman No. 4 filter paper.[\[1\]](#)
- Immunoaffinity Column Cleanup:
 - Allow the immunoaffinity column to reach room temperature.
 - Pass 10 mL of the filtered extract through the IAC column at a slow and steady flow rate (approximately 1-2 drops per second).[\[1\]](#)[\[5\]](#)
 - Wash the column with 10 mL of deionized water to remove unbound matrix components.
[\[1\]](#)
 - Dry the column by passing air through it for a few seconds.
- Elution:
 - Elute the bound zearalenone from the column by passing 2 mL of methanol through it.[\[1\]](#)
Collect the eluate in a clean tube.

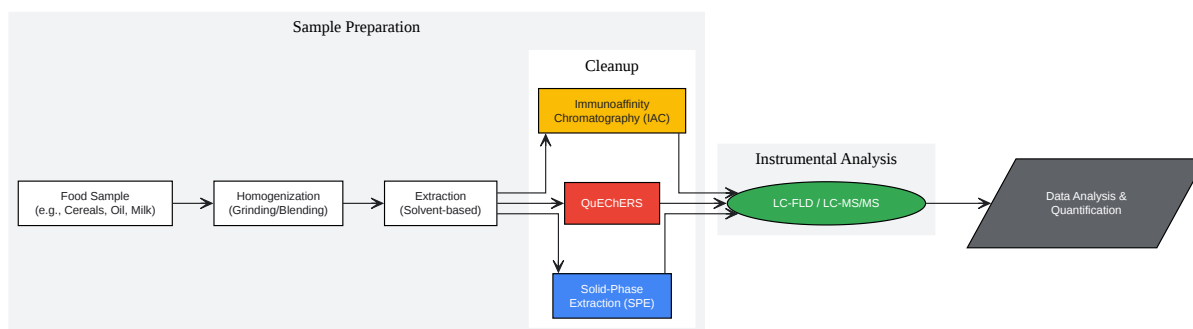
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[1]
 - Dissolve the residue in 500 µL of a 40% acetonitrile solution.[1]
 - Filter the reconstituted sample through a 0.22 µm disposable filter prior to instrumental analysis.[1]

Data Presentation

The following table summarizes the performance of the described sample preparation techniques for zearalenone analysis in various food matrices.

Technique	Food Matrix	Analyte(s)	Recovery (%)	LOD	LOQ	Reference
SPE	Corn	Zearalenone	83.5 - 94.9	0.3 ng/g	1.0 ng/g	[6]
Edible Oil	Zearalenone	-	10 ng/g	30 ng/g	[6]	
Milk	Zearalenone & metabolites	-	0.005 - 0.050 ng/g	0.015 - 0.150 ng/g	[6]	
QuEChERS	Oat Flour	Zearalenone & modified forms	90.7 - 95.6	-	1.0 - 59.1 µg/kg	[4]
Cereals	Deoxynivalenol & Zearalenone	97.38 (ZEN)	2.58 ng/mL (ZEN)	-	[3]	
IAC	Animal Feed	6 Zearalenones	82.5 - 106.4	0.3 - 1.1 µg/kg	1.0 - 2.2 µg/kg	[7]
Feed	Zearalenone & derivatives	89.6 - 112.3	< 1.5 µg/kg	< 5.0 µg/kg	[2]	

Mandatory Visualization



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Caption: General workflow for zearalenone analysis in food samples.

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